molecular formula C23H23ClN4O3 B11148058 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11148058
M. Wt: 438.9 g/mol
InChI Key: GGJSETHVHZQDPF-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 2 with a 2-oxoethyl group bearing a 4-(3-chlorophenyl)piperazine moiety and at position 6 with a 2-methoxyphenyl group. Its design integrates structural elements known to modulate biological activity, including the piperazine ring (for receptor interaction) and methoxy/chloro substituents (for lipophilicity and target selectivity). Studies highlight its potent analgesic and anti-inflammatory properties, outperforming reference compounds like acetylsalicylic acid in preclinical models . The 3-chlorophenyl group on the piperazine ring is critical for activity, as positional isomerism (e.g., 4-chlorophenyl) reduces efficacy .

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-19(21)20-9-10-22(29)28(25-20)16-23(30)27-13-11-26(12-14-27)18-6-4-5-17(24)15-18/h2-10,15H,11-14,16H2,1H3

InChI Key

GGJSETHVHZQDPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

  • Compound A can be synthesized via a three-step protocol:

      Step 1: Start with a Mannich reaction between 4-bromophenylpiperazine and formaldehyde to form an intermediate.

      Step 2: React the intermediate with 3-chlorobenzaldehyde to introduce the chlorophenyl group.

      Step 3: Finally, add 4-methoxyphenyl isocyanate to obtain Compound A.

  • The reaction conditions and yields are not specified in the available literature .
  • Chemical Reactions Analysis

    • Compound A may undergo various reactions due to its functional groups:

        Oxidation: Oxidative transformations of the piperazine or phenyl rings.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at the chlorophenyl or methoxyphenyl positions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, specific information about Compound A’s mechanism of action is not available in the provided literature.
  • Remember that this summary is based on the available literature, and additional research may provide more insights into Compound A’s properties and applications

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects on the Piperazine Ring

    • 3-Chlorophenyl vs. 4-Chlorophenyl: Derivatives with a 4-chlorophenyl group (e.g., 6-[4-(4-chlorophenyl)piperazine]-pyridazinone) exhibit lower analgesic and anti-inflammatory activity compared to the 3-chlorophenyl analog. This suggests meta-substitution on the phenyl ring enhances target engagement .
    • 2-Fluorophenyl vs. 3-Chlorophenyl : Compounds with 2-fluorophenyl-piperazine (e.g., T1–T12 in ) lack explicit activity data but demonstrate synthetic versatility for benzalhydrazone modifications. The electron-withdrawing fluorine may alter receptor binding compared to chlorine .

    Positional Isomerism on the Pyridazinone Core

    • Substituent Position (5 vs. 6): Derivatives with the 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group at position 5 of pyridazinone () show optimal alpha1-adrenoceptor affinity with a six-carbon polymethylene chain. In contrast, the target compound’s substituent at position 6 may favor different receptor interactions due to spatial orientation .

    Side Chain Modifications

    • Chain Length: Elongating the spacer between the pyridazinone and piperazine (e.g., 3-oxopropyl in ’s compound 14) reduces SIRT2 inhibition, whereas the target compound’s shorter 2-oxoethyl chain maintains moderate activity .
    • Hydrazone vs. Acetamide Moieties : Benzaldehyde-derived hydrazones () and acetamide derivatives () exhibit divergent activity profiles. The target compound’s acetylhydrazone group may enhance solubility or metabolic stability .

    Structural and Activity Comparison Table

    Compound Name/ID Pyridazinone Position 6 Piperazine Substituent Side Chain Key Activity/Findings Reference
    Target Compound 2-Methoxyphenyl 3-Chlorophenyl 2-Oxoethyl Superior analgesic/anti-inflammatory
    6-(2-Chlorophenyl)-2-{2-[4-(4-ClPh)-piperazinyl]-2-oxoethyl}-pyridazinone 2-Chlorophenyl 4-Chlorophenyl 2-Oxoethyl Undisclosed activity; structural analog
    T8–T12 (2-FPh-piperazine derivatives) 2-Fluorophenyl Varied benzalhydrazones Ethyl acetate Synthetic intermediates; uncharacterized
    Compound 14 () Morpholino 3-Chlorophenyl 3-Oxopropyl Weak SIRT2 inhibition
    Alpha1-adrenoceptor ligands () Varies 2-Methoxyphenoxyethyl Polymethylene (C4–C7) Chain length-dependent receptor affinity

    Key Research Findings

    Substituent Positional Sensitivity : The 3-chlorophenyl group on piperazine enhances activity over 4-chlorophenyl, likely due to optimized hydrophobic interactions with target proteins .

    Side Chain Optimization : Shorter chains (e.g., 2-oxoethyl) balance steric effects and enzyme inhibition, while longer chains reduce efficacy in SIRT2 models .

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